(Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate
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Overview
Description
Molecular Structure Analysis
Quantitative structure-activity relationship models (QSAR models) are regression or classification models used in the chemical and biological sciences and engineering . These models relate a set of “predictor” variables (X) to the potency of the response variable (Y), while classification QSAR models relate the predictor variables to a categorical value of the response variable .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : Derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been synthesized and characterized. The crystal structures of these derivatives feature intermolecular interactions leading to two-dimensional architectures, as well as antibacterial and antifungal activities (Kulkarni et al., 2016).
Molecular Structure Studies : Another derivative, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, has been examined for its crystal and molecular structure, revealing typical bond lengths and angles for this type of piperazine-carboxylate (Mamat et al., 2012).
Biological and Pharmacological Properties
- Biological Evaluation : Various piperazine derivatives, including tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, have been synthesized and biologically evaluated, showing activities like moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Applications in Material Science
- Self-Assembly and Material Science : Research into self-assembly and material science applications has been conducted with compounds like 2, 4-bis(laurylamino)-6-(1-(2-aminoethyl)-piperazine)-1, 3, 5-triazine, an intermediate compound used in the creation of novel perylene derivatives for supramolecular polymer materials (Yang et al., 2009).
Chemical Synthesis and Intermediates
- Synthesis of Intermediates : Piperazine derivatives serve as important intermediates in the synthesis of various biologically active compounds. For example, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is a key intermediate for synthesizing benzimidazole compounds (Liu Ya-hu, 2010).
Properties
IUPAC Name |
tert-butyl 4-[(2Z)-2-amino-2-hydroxyiminoethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O3/c1-11(2,3)18-10(16)15-6-4-14(5-7-15)8-9(12)13-17/h17H,4-8H2,1-3H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGHKGYRVVEWOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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